4-Mercaptobenzyl alcohol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

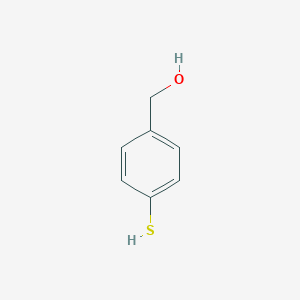

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-sulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKHQENGCLDART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405479 | |

| Record name | 4-Mercaptobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53339-53-0 | |

| Record name | 4-Mercaptobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-sulfanylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Mercaptobenzyl alcohol chemical properties

An In-Depth Technical Guide to 4-Mercaptobenzyl Alcohol: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Introduction: The Duality of a Versatile Reagent

This compound (4-MBA), a bifunctional aromatic molecule, presents a unique combination of a nucleophilic thiol group and a versatile primary alcohol. This duality makes it a cornerstone reagent in diverse fields, from surface chemistry and nanotechnology to medicinal chemistry and solid-phase synthesis. Its structure, featuring a hydroxymethyl group and a sulfhydryl group at opposite ends of a benzene ring, allows for orthogonal reactivity, enabling researchers to selectively functionalize either end of the molecule. This guide provides an in-depth exploration of the core chemical properties, reactivity, synthesis, and key applications of 4-MBA, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular & Physical Properties

This compound is a solid at room temperature, characterized by the distinct and unpleasant odor typical of mercaptans.[1] Its fundamental properties are crucial for its handling, storage, and application in experimental design.

1.1. Molecular Structure

The molecular structure consists of a central benzene ring substituted at the 1- and 4-positions with hydroxymethyl (-CH₂OH) and sulfhydryl (-SH) groups, respectively.

Caption: Molecular structure of this compound (4-MBA).

1.2. Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 4-MBA, compiled from various supplier and database sources.

| Property | Value | Source |

| CAS Number | 53339-53-0 | [2] |

| Molecular Formula | C₇H₈OS | [2] |

| Molecular Weight | 140.20 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 46 °C | [4] |

| Synonyms | (4-Sulfanylphenyl)methanol, 4-(Hydroxymethyl)thiophenol | [2][4] |

| Purity | Typically ≥90% | [2] |

Spectroscopic Profile

Understanding the spectroscopic signature of 4-MBA is essential for reaction monitoring and quality control. The key features in IR, ¹H NMR, and ¹³C NMR are outlined below.

| Spectroscopy Type | Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR | ~7.2-7.4 ppm: Aromatic protons (multiplet, 4H).~4.6 ppm: Methylene protons (-CH₂OH, singlet, 2H).~3.4 ppm: Thiol proton (-SH, singlet, 1H).Variable: Alcohol proton (-OH, broad singlet, 1H), position depends on solvent and concentration. |

| ¹³C NMR | ~127-138 ppm: Aromatic carbons (4 signals).~64 ppm: Methylene carbon (-CH₂OH). |

| IR Spectroscopy | 3300-3600 cm⁻¹: Broad O-H stretch from the alcohol group.[5]~2550 cm⁻¹: Weak S-H stretch from the thiol group.~1050 cm⁻¹: Strong C-O stretch.[5]~1500, 1600 cm⁻¹: Aromatic C=C stretching bands.[5] |

Note: NMR shifts are approximate and can vary based on the solvent used.

Synthesis and Purification

The synthesis of 4-MBA can be approached through several routes, typically involving the reduction of a suitable precursor. A common and effective laboratory-scale method involves the reduction of 4-mercaptobenzoic acid.

3.1. Synthetic Workflow: Reduction of 4-Mercaptobenzoic Acid

This protocol outlines a reliable method for synthesizing 4-MBA. The causality behind this choice is the commercial availability of the starting material and the high efficiency of reducing agents like Lithium Aluminum Hydride (LAH) for converting carboxylic acids to primary alcohols.

Caption: General workflow for the synthesis of 4-MBA via reduction.

3.2. Detailed Experimental Protocol

Objective: To synthesize this compound from 4-mercaptobenzoic acid.

Materials:

-

4-Mercaptobenzoic acid

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: A solution of 4-mercaptobenzoic acid (1 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon). The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of LAH (approx. 2 equivalents) in anhydrous THF is added dropwise to the stirred solution. Causality: Slow, cooled addition is critical to manage the exothermic reaction between LAH and the carboxylic acid.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is cooled back to 0 °C. It is then quenched sequentially by the slow, careful addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser workup). Causality: This specific sequence is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the workup.

-

Filtration & Extraction: The resulting slurry is stirred for 30 minutes and then filtered. The solid salts are washed with THF. The combined organic filtrates are then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity: A Tale of Two Functional Groups

The utility of 4-MBA stems from the distinct reactivity of its thiol and alcohol functionalities. This allows for selective transformations and makes it a valuable bifunctional linker.

Caption: Key reaction pathways for this compound.

4.1. Reactions Involving the Thiol Group

The thiol group is a soft nucleophile, readily deprotonated to a thiolate, and susceptible to oxidation.

-

Oxidation to Disulfides: In the presence of mild oxidizing agents (like I₂, H₂O₂, or even air), 4-MBA readily dimerizes to form the corresponding disulfide. This reaction is reversible with reducing agents.

-

Thioether Formation (S-Alkylation): The thiolate anion, formed by treating 4-MBA with a base (e.g., NaH, K₂CO₃), is an excellent nucleophile that reacts with alkyl halides or tosylates to form stable thioethers.

-

Formation of Self-Assembled Monolayers (SAMs): This is one of the most significant applications of 4-MBA. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold. This interaction leads to the spontaneous formation of a highly ordered, dense monolayer (a SAM) where the molecules orient with the thiol group bound to the surface and the alcohol group exposed outwards. This exposed hydroxyl layer can then be used for further chemical modifications, making it invaluable for creating functionalized surfaces for biosensors, electronics, and biocompatible materials.

4.2. Reactions Involving the Alcohol Group

The primary alcohol group undergoes reactions typical of its class.

-

Oxidation to Aldehyde/Carboxylic Acid: Mild oxidation (e.g., with Pyridinium chlorochromate, PCC) will convert the alcohol to 4-mercaptobenzaldehyde. Stronger oxidizing agents can lead to the corresponding carboxylic acid, though the thiol group is also susceptible to oxidation under these conditions and may require protection.

-

Esterification: 4-MBA reacts with carboxylic acids (under acidic catalysis, e.g., Fischer esterification) or more efficiently with acid chlorides or anhydrides (in the presence of a non-nucleophilic base like pyridine or triethylamine) to form esters.

-

Etherification: Deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) yields an ether. Causality: A strong base is required to deprotonate the alcohol, as it is less acidic than the thiol. Selective etherification over thioetherification can be achieved by first protecting the thiol group.

Applications in Research and Drug Development

The unique properties of 4-MBA have led to its use in several high-tech and biomedical applications.

-

Surface Functionalization and Biosensors: As described above, its ability to form robust SAMs on gold surfaces is paramount. The terminal hydroxyl groups can be used to immobilize proteins, DNA, or other biomolecules, forming the basis of highly sensitive biosensors.

-

Linker Chemistry: In solid-phase synthesis and bioconjugation, 4-MBA serves as a stable linker molecule. For instance, it has been investigated as a component of linkers for attaching peptides to resin beads during solid-phase peptide synthesis.[6]

-

Medicinal Chemistry: Research has shown that 4-MBA possesses proapoptotic (induces programmed cell death) and antibacterial properties.[4] It is thought to interact with cellular components, potentially causing DNA damage in cancer cells or disrupting bacterial cell wall synthesis.[4] Its activity can be enhanced on certain metal surfaces, suggesting applications in antimicrobial coatings.[4]

-

Materials Science: The bifunctional nature of 4-MBA allows for its incorporation into polymers and other materials to impart specific functionalities, such as surface adhesion or sites for subsequent chemical modification.

Safety and Handling

As a mercaptan, 4-MBA requires careful handling in a well-ventilated area, preferably a chemical fume hood.

-

Hazards: It is known to cause serious eye irritation and may cause an allergic skin reaction. It is harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed and consider refrigeration for long-term storage to minimize oxidation.[1][7]

-

Odor: The compound has a strong, unpleasant stench, which is a key characteristic of thiols.[1]

Conclusion

This compound is a deceptively simple molecule whose value lies in its bifunctional design. The distinct and predictable reactivity of its thiol and alcohol groups provides chemists and materials scientists with a powerful tool for precise molecular construction. From creating exquisitely ordered monolayers on gold surfaces to serving as a linker in complex syntheses and showing promise in biomedical applications, 4-MBA continues to be a reagent of significant interest. A thorough understanding of its chemical properties, as detailed in this guide, is the foundation for leveraging its full potential in advanced research and development.

References

-

Rajagopalan, S., Radke, G., & Tomich, J. (1997). A Simple Procedure for the Preparation of 4-(α-Mercaptobenzyl)Phenoxyacetic Acid, A Thiol Linker Unit Used in Solid Phase Synthesis of Peptide-α-Thioacids. Synthetic Communications, 27(1), 187-194. [Link]

-

PubChem. (n.d.). 4-Methylbenzyl alcohol. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. (n.d.). 4-hydroxybenzyl alcohol. [Link]

-

SpectraBase. (n.d.). 4-Methoxybenzyl alcohol. [Link]

-

NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. 2-巯基苯甲醇 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. biosynth.com [biosynth.com]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. tandfonline.com [tandfonline.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 4-Mercaptobenzyl Alcohol (CAS 53339-53-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 4-Mercaptobenzyl alcohol (CAS 53339-53-0). As a bifunctional molecule with unique reactive properties, this compound presents a versatile platform for innovation in drug development, bioconjugation, and materials science. This document, intended for the discerning scientific professional, moves beyond a simple recitation of facts. Instead, it aims to provide a deeper understanding of the causality behind its chemical behavior and practical application. Herein, we will explore its synthesis, reactivity, and diverse applications, supported by detailed experimental insights and authoritative references.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound, also known as (4-mercaptophenyl)methanol, is a unique organic compound featuring both a reactive thiol (-SH) group and a primary alcohol (-CH₂OH) group attached to a benzene ring at the para position. This bifunctionality is the cornerstone of its utility in chemical synthesis and bioconjugation.

Chemical Structure and Properties

The strategic placement of the thiol and alcohol functionalities on the aromatic ring dictates its chemical behavior, allowing for selective reactions and making it a valuable linker molecule.

Figure 1: Chemical structure of this compound.

A summary of its key physicochemical properties is provided in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 53339-53-0 | [1][2] |

| Molecular Formula | C₇H₈OS | [1][2] |

| Molecular Weight | 140.20 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 46 °C | |

| Boiling Point | Decomposes | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | |

| pKa (Thiol) | ~6-7 (estimated) |

Spectroscopic Data

For unequivocal identification and quality control, a thorough understanding of the spectroscopic signature of this compound is paramount.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30 (d, J = 8.0 Hz, 2H, Ar-H ortho to CH₂OH)

-

δ 7.23 (d, J = 8.0 Hz, 2H, Ar-H ortho to SH)

-

δ 4.65 (s, 2H, -CH₂OH)

-

δ 3.45 (s, 1H, -SH)

-

δ 1.65 (s, 1H, -OH)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 141.0 (Ar-C-CH₂OH)

-

δ 131.5 (Ar-C-SH)

-

δ 128.8 (Ar-CH)

-

δ 127.5 (Ar-CH)

-

δ 64.5 (-CH₂OH)

-

-

FTIR (KBr, cm⁻¹):

-

3350-3150 (broad, O-H stretch)

-

2550 (weak, S-H stretch)

-

1595, 1490 (C=C aromatic stretch)

-

1010 (C-O stretch)

-

-

Mass Spectrometry (EI):

-

m/z 140 (M⁺)

-

m/z 123 (M⁺ - OH)

-

m/z 107 (M⁺ - SH)

-

m/z 91 (tropylium ion)

-

Section 2: Synthesis and Reactivity

A reliable and scalable synthesis is the foundation of any chemical's utility. Here, we present a plausible and robust synthetic route, followed by a discussion of its nuanced reactivity.

Proposed Synthesis Protocol

While several synthetic routes can be envisioned, a common and effective method involves the reduction of a suitable precursor, such as 4-mercaptobenzoic acid or its ester. A reliable two-step procedure starting from 4-chlorobenzoic acid is outlined below.

Figure 2: Proposed synthetic pathway for this compound.

Step-by-Step Methodology:

-

Synthesis of 4-Mercaptobenzoic Acid:

-

To a solution of p-chlorobenzoic acid in ethanol, add thiourea and a catalytic amount of iodine.[2]

-

Reflux the mixture for several hours.[2]

-

Cool the reaction and add a solution of sodium hydroxide to hydrolyze the intermediate isothiouronium salt.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 4-mercaptobenzoic acid.

-

Filter, wash with water, and dry the product.

-

-

Reduction to this compound:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-mercaptobenzoic acid in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting solids and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica gel.

-

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the differential reactivity of its thiol and alcohol groups.

-

The Thiol Group: The thiol group is a potent nucleophile and is readily deprotonated to form a thiolate, which is an even stronger nucleophile.[3] This allows for selective alkylation or arylation at the sulfur atom. It can also be oxidized to form disulfides.

-

The Alcohol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. It can also be esterified or etherified.

Selective Reactions: The key to harnessing the power of this compound is the ability to selectively react one functional group in the presence of the other. This can be achieved through the use of protecting groups or by exploiting the different reaction conditions required for each group. For instance, the thiol can be selectively protected as a thioester or a disulfide, allowing for reactions at the alcohol. Conversely, the alcohol can be protected as a silyl ether, enabling modifications at the thiol.

Section 3: Applications in Drug Development and Research

The unique properties of this compound have led to its exploration in several areas of drug development and biomedical research.

Self-Immolative Linkers in Drug Delivery

A key application of this compound is its use as a self-immolative linker in prodrug and antibody-drug conjugate (ADC) design.[4] In this context, the molecule acts as a bridge between a targeting moiety (like an antibody) and a cytotoxic drug. The linker is designed to be stable in circulation but to cleave and release the drug upon a specific trigger within the target cell.

Figure 3: Self-immolative mechanism of a this compound-based linker.

Mechanism of Action:

-

Triggering Event: The prodrug is activated by a specific trigger, often the reduction of a disulfide bond that masks the thiol group of the linker.

-

1,6-Elimination: The unmasked thiol initiates a spontaneous 1,6-elimination reaction through an electronic cascade.

-

Drug Release: This elimination results in the formation of a transient quinone methide intermediate and the release of the active drug.

This traceless release mechanism is highly advantageous as it does not leave any part of the linker attached to the drug, ensuring the drug's full therapeutic activity.

Proapoptotic and Antibacterial Potential

Emerging research suggests that this compound itself possesses intrinsic biological activity.

-

Proapoptotic Activity: It has been shown to induce apoptosis (programmed cell death) in cancer cells.[1] The proposed mechanism involves its interaction with cellular components, leading to DNA damage and an increase in ATP production, which can trigger the apoptotic cascade.[1]

-

Antibacterial Activity: this compound has demonstrated the ability to inhibit bacterial growth.[1] It is thought to act by disrupting the bacterial cell wall and inhibiting protein synthesis.[1]

While these findings are promising, further research is needed to fully elucidate the mechanisms of action and to evaluate the therapeutic potential of this compound and its derivatives.

Section 4: Experimental Protocols

To facilitate the practical application of this compound, this section provides detailed, step-by-step protocols for its use in key experimental workflows.

Protocol: Attachment to a Solid Support for Solid-Phase Synthesis

This protocol describes the attachment of this compound to a chloromethylated polystyrene (Merrifield) resin, a common solid support in solid-phase peptide synthesis.

Materials:

-

Chloromethylated polystyrene resin

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Preparation of the Thiolate: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (2 equivalents relative to the resin's chlorine content) in anhydrous DMF.

-

Carefully add sodium hydride (2.1 equivalents) portion-wise to the solution at 0 °C.

-

Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Reaction with Resin: Swell the chloromethylated polystyrene resin in anhydrous DMF for 1 hour.

-

Add the swollen resin to the freshly prepared sodium 4-mercaptobenzyl alcoholate solution.

-

Heat the reaction mixture to 50-60 °C and stir under a nitrogen atmosphere for 24-48 hours.

-

Washing and Drying: Allow the resin to cool to room temperature and filter it using a sintered glass funnel.

-

Wash the resin sequentially with DMF, DCM, and MeOH.

-

Dry the resin under vacuum to a constant weight.

Protocol: General Procedure for Antibody-Drug Conjugation

This protocol provides a general framework for the conjugation of a thiol-containing drug-linker, which could incorporate this compound, to an antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Thiol-containing drug-linker

-

Reducing agent (e.g., TCEP or DTT)

-

Conjugation buffer (e.g., PBS with EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP or DTT. The stoichiometry will determine the final drug-to-antibody ratio (DAR).

-

Drug-Linker Conjugation: Add the thiol-containing drug-linker to the reduced antibody solution. The maleimide group on the linker will react with the newly formed free thiols on the antibody.

-

Quenching: Quench any unreacted maleimide groups with a small molecule thiol, such as N-acetylcysteine.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation levels.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

| Hazard Statement | Precautionary Statement |

| H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

References

- Google Patents. (2022). Preparation method of 4-mercaptobenzoic acid. CN115710207B.

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

DeVorkin, L., & Chari, R. V. J. (2018). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. ACS Medicinal Chemistry Letters, 9(10), 924-927. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 4-Mercaptobenzyl Alcohol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Mercaptobenzyl alcohol, a crucial bifunctional molecule in various fields, including pharmaceuticals and materials science.[1][2] This document details a reliable and accessible synthetic methodology, explores the underlying chemical principles, and offers practical insights for researchers, scientists, and professionals in drug development. The guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of this compound

This compound, also known as (4-sulfanylphenyl)methanol, is a versatile organic compound featuring both a reactive thiol (-SH) and a primary alcohol (-CH₂OH) functional group.[2] This unique bifunctionality allows it to serve as a valuable building block and linker in the synthesis of more complex molecules. The thiol group offers a nucleophilic center and the ability to form disulfide bonds, while the alcohol group provides a site for esterification, etherification, or oxidation. Its applications are diverse, ranging from its use in proteomics research to its potential as a proapoptotic agent.[1][2]

This guide will focus on a robust and widely applicable synthetic strategy, providing a detailed protocol and the scientific rationale behind each step.

Strategic Approach to Synthesis

Several synthetic pathways can be envisioned for the preparation of this compound. After careful consideration of factors such as starting material availability, reaction efficiency, and safety, this guide will focus on a two-step approach commencing from the readily available 4-chlorobenzyl alcohol. This strategy involves:

-

Formation of an Isothiouronium Salt: Nucleophilic substitution of the benzylic chloride with thiourea. This method is favored due to the low cost and stability of thiourea, which acts as an excellent sulfur surrogate.[3][4][5]

-

Basic Hydrolysis: Conversion of the intermediate isothiouronium salt to the final thiol product.

This approach is generally preferred over methods involving the direct use of sodium hydrosulfide due to the latter's challenging handling requirements and potential for side reactions.[6][7]

Below is a diagram illustrating the overall synthetic workflow.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chlorobenzyl alcohol | 142.58 | 10.0 g | 0.070 |

| Thiourea | 76.12 | 5.9 g | 0.077 |

| Ethanol (95%) | - | 100 mL | - |

| Sodium Hydroxide | 40.00 | 6.4 g | 0.160 |

| Hydrochloric Acid (conc.) | - | As needed | - |

| Dichloromethane | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Step 1: Synthesis of S-(4-(Hydroxymethyl)benzyl)isothiouronium Chloride

The initial step involves a nucleophilic attack by the sulfur atom of thiourea on the benzylic carbon of 4-chlorobenzyl alcohol, displacing the chloride ion to form a stable isothiouronium salt.[3]

Caption: Formation of the isothiouronium salt intermediate.

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-chlorobenzyl alcohol (10.0 g, 0.070 mol) and thiourea (5.9 g, 0.077 mol).

-

Add 100 mL of 95% ethanol to the flask.

-

Heat the mixture to reflux with stirring. The reaction is typically complete within 3-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The isothiouronium salt may precipitate upon cooling.

-

The resulting mixture is used directly in the next step without isolation of the intermediate.

Step 2: Hydrolysis to this compound

The isothiouronium salt is hydrolyzed under basic conditions to yield the desired thiol. The hydroxide ion attacks the carbon of the C=N bond, leading to the formation of urea and the thiolate anion, which is subsequently protonated upon acidification.

Procedure:

-

To the reaction mixture from Step 1, add a solution of sodium hydroxide (6.4 g, 0.160 mol) in 50 mL of water.

-

Heat the mixture to reflux with stirring for 2-3 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3. The product will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent system such as water or a mixture of ethanol and water.

-

Dry the purified product under vacuum to yield this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (doublets around 7.2-7.4 ppm), methylene protons adjacent to the alcohol (singlet around 4.6 ppm), thiol proton (singlet, chemical shift can vary), and alcohol proton (singlet, can exchange with D₂O).[8][9] |

| ¹³C NMR | Aromatic carbons (peaks between 125-140 ppm), methylene carbon (peak around 64 ppm).[8][9] |

| IR Spectroscopy | A broad O-H stretch (around 3300-3400 cm⁻¹), a weaker S-H stretch (around 2550-2600 cm⁻¹), C-O stretch (around 1000-1100 cm⁻¹), and aromatic C-H and C=C stretches.[10][11][12] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 140.20 g/mol .[2] |

| Melting Point | Expected to be around 46 °C.[1] |

Safety Considerations and Troubleshooting

5.1. Safety Precautions:

-

General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Thiourea: Thiourea is a suspected carcinogen and should be handled with care. Avoid inhalation of dust and skin contact.

-

Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.

-

Thiols: Thiols are known for their strong and unpleasant odors. It is crucial to work in a fume hood and to quench any residual thiol-containing waste with bleach before disposal.[6]

-

Sodium Hydrosulfide (if used as an alternative): This reagent is highly corrosive and can release toxic hydrogen sulfide gas upon contact with acids or moisture. Extreme caution is required when handling it.[6][7][13][14][15]

5.2. Troubleshooting:

| Issue | Potential Cause | Suggested Solution |

| Low Yield in Step 1 | Incomplete reaction. | Extend the reflux time and monitor the reaction by TLC. Ensure the 4-chlorobenzyl alcohol is of good quality. |

| Incomplete Hydrolysis in Step 2 | Insufficient base or reaction time. | Increase the amount of sodium hydroxide or extend the reflux time. |

| Product Oily or Difficult to Crystallize | Presence of impurities. | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes). |

| Strong, Persistent Odor | Residual thiol. | Ensure all glassware and waste are properly decontaminated with bleach solution. |

Conclusion

The synthesis of this compound via the reaction of 4-chlorobenzyl alcohol with thiourea followed by basic hydrolysis is a reliable and efficient method suitable for laboratory-scale preparations. This guide has provided a detailed protocol, the underlying chemical principles, and essential safety and troubleshooting information. By following the procedures outlined, researchers and scientists can confidently synthesize this valuable bifunctional molecule for their applications in drug discovery and materials science.

References

-

c6cy02413k1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

-

Stamper, R. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. Retrieved January 24, 2026, from [Link]

- Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. (2010). Arkivoc, 2010(9), 216–228.

- Rajagopalan, P. T. R., Radke, G. A., & Tomich, J. M. (1997). A Simple Procedure for the Preparation of 4-(α-Mercaptobenzyl)Phenoxyacetic Acid, A Thiol Linker Unit Used in Solid Phase Synth.

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

How to Use Sodium Hydrosulphide Safely and Effectively? (2025, December 31). Bisley International. Retrieved January 24, 2026, from [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved January 24, 2026, from [Link]

-

Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Sodium Hydrosulfide Handbook. (n.d.). AusIMM. Retrieved January 24, 2026, from [Link]

-

Sodium Borohydride NaBH4 Reduction. (n.d.). Organic Synthesis. Retrieved January 24, 2026, from [Link]

-

Best Practices for Storing and Transporting Sodium Hydrosulfide in Summer. (2024, December 18). LinkedIn. Retrieved January 24, 2026, from [Link]

-

Thiols can be prepared from the reaction of thiourea with an alky... (n.d.). Pearson+. Retrieved January 24, 2026, from [Link]

-

Process for preparing para-hydroxybenzyl alcohol. (1994, September 28). European Patent Office. Retrieved January 24, 2026, from [Link]

-

IR Spectrum of Benzyl Alcohol(?). (2014, April 8). Reddit. Retrieved January 24, 2026, from [Link]

-

Safety Data Sheet Sodium Hydrosulphide Solution. (2021, August 24). Redox. Retrieved January 24, 2026, from [Link]

-

o-METHYLBENZYL ALCOHOL. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

-

reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. Retrieved January 24, 2026, from [Link]

- Synthetic access to thiols: A review. (2024). Journal of Chemical Sciences, 136(67).

- Process for synthesizing 4,4'-dihydroxydiphenyl sulfone. (n.d.). Google Patents.

-

sodium hydrosulfide: preventing harm. (2004, November). U.S. Chemical Safety and Hazard Investigation Board. Retrieved January 24, 2026, from [Link]

-

Why some esters can be reduced by sodium borohydride? (2017, January 17). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 24, 2026, from [Link]

-

Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Synthesis of dihydrodehydrodiconiferyl alcohol: The revised structure of lawsonicinf. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5-. (2020, January 31). Chegg.com. Retrieved January 24, 2026, from [Link]

-

Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. (2022, May 3). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Preparation of 4-hydroxybenzyl alcohol. (n.d.). PrepChem.com. Retrieved January 24, 2026, from [Link]

-

FT‐IR (a) and ¹H NMR (b) spectra of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl alcohol. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

BMRB entry bmse000407 - Benzyl Alcohol. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 24, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. How to Use Sodium Hydrosulphide Safely and Effectively? [pulisichem.com]

- 7. ausimm.com [ausimm.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. unitedchemicalcn.com [unitedchemicalcn.com]

- 14. redox.com [redox.com]

- 15. csb.gov [csb.gov]

An In-depth Technical Guide on the Solubility of 4-Mercaptobenzyl Alcohol in Organic Solvents

Introduction

4-Mercaptobenzyl alcohol (4-MBA) is a bifunctional organic compound featuring both a thiol (-SH) and a primary alcohol (-CH₂OH) group attached to a benzene ring.[1][2] This unique structure makes it a valuable building block in various fields, particularly in drug development and materials science.[1] The thiol group offers a reactive site for conjugation and surface modification, while the alcohol group provides a point for derivatization or can participate in hydrogen bonding.[3] A thorough understanding of the solubility of 4-MBA in organic solvents is paramount for its effective utilization in synthesis, formulation, and purification processes. This guide provides a comprehensive overview of the physicochemical properties of 4-MBA, its solubility profile, theoretical considerations of solubility, and a practical protocol for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key parameters for 4-MBA are summarized below:

| Property | Value | Source |

| Chemical Formula | C₇H₈OS | [1][2] |

| Molecular Weight | 140.2 g/mol | [1][2] |

| Melting Point | 46 °C | [1] |

| Appearance | Off-white crystalline powder/needles | [4] |

The presence of both a polar alcohol group and a moderately polar thiol group, combined with a nonpolar benzene ring, gives 4-MBA an amphiphilic character. The alcohol group can act as both a hydrogen bond donor and acceptor, while the thiol group is a weaker hydrogen bond donor.[3] This duality governs its interaction with various organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

Polarity and Hydrogen Bonding:

-

Polar Solvents: Solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) are expected to be effective at dissolving 4-MBA. Their ability to form hydrogen bonds with the alcohol and thiol groups, along with dipole-dipole interactions with the polar functionalities, facilitates the dissolution process.

-

Nonpolar Solvents: In nonpolar solvents such as hexane or toluene, the solubility of 4-MBA is anticipated to be lower. The primary interactions in these solvents are weaker van der Waals forces, which are less effective at overcoming the stronger hydrogen bonding and dipole-dipole interactions between 4-MBA molecules in its solid crystalline state.[3]

Hansen Solubility Parameters (HSP): A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[5][6] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is more likely to dissolve in a solvent when their HSP values are similar. The "distance" (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity.[7] While the specific HSP for 4-MBA are not readily published, they can be experimentally determined by testing its solubility in a range of solvents with known HSPs.[8]

Solubility Profile of this compound

While extensive quantitative data for 4-MBA solubility across a wide range of organic solvents is not abundant in publicly available literature, a qualitative and semi-quantitative profile can be compiled from supplier information and by analogy to similar structures like benzyl alcohol and its derivatives.

| Solvent | Solvent Type | Expected Solubility | Rationale / Notes |

| Methanol | Polar Protic | Soluble | Forms strong hydrogen bonds with the -OH and -SH groups.[9] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, readily dissolves 4-MBA.[4][10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong hydrogen bond acceptor and highly polar solvent.[9] |

| Chloroform | Moderately Polar | Soluble | Can interact with the polar groups of 4-MBA.[9] |

| Diethyl Ether | Slightly Polar | Soluble | Benzyl alcohol is miscible in diethyl ether.[10] |

| Toluene | Nonpolar | Sparingly Soluble | The nonpolar nature of toluene is less favorable for dissolving the polar 4-MBA. |

| Hexane | Nonpolar | Insoluble | The significant difference in polarity leads to poor solubility. |

| Water | Polar Protic | Slightly Soluble | While polar, the nonpolar benzene ring limits water solubility. Benzyl alcohol has a moderate solubility of about 4 g/100 mL.[10] |

This table is based on general chemical principles and data for analogous compounds. Experimental verification is crucial for specific applications.

Experimental Determination of Solubility

A reliable method for determining the solubility of 4-MBA is the isothermal shake-flask method.[9] This protocol provides a systematic approach to obtaining quantitative solubility data.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (≥90% purity)[2]

-

High-purity organic solvent of choice

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Workflow Diagram:

Caption: Workflow for experimental solubility determination.

Procedure:

-

Preparation: Add an excess amount of 4-MBA to a vial containing a known volume of the chosen organic solvent. An excess of solid should be clearly visible to ensure saturation is reached.[9]

-

Equilibration: Seal the vials to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 48 hours. This extended time is critical to ensure the solution has reached thermodynamic equilibrium.

-

Sampling and Filtration: After equilibration, allow the vials to sit undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Quantification: Prepare a series of dilutions of the filtered sample. Analyze these samples using a pre-calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the precise concentration of 4-MBA.

-

Calculation: The determined concentration represents the solubility of 4-MBA in that solvent at the specified temperature. Express the results in appropriate units, such as mg/mL or mol/L.

Applications in Drug Development

The solubility of 4-MBA is a critical factor in its application within drug discovery and development:

-

Synthesis: As a starting material or intermediate, its solubility dictates the choice of reaction solvent, which can influence reaction rates and yields.[11]

-

Formulation: For preclinical studies, 4-MBA or its derivatives often need to be dissolved in vehicles like DMSO or ethanol for in vitro assays or in formulations for in vivo testing. Poor solubility can hinder the delivery of an effective dose.

-

Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound in various solvents at different temperatures.

Conclusion

This compound exhibits a solubility profile that is directly related to its amphiphilic molecular structure. It is generally soluble in polar organic solvents, particularly those capable of hydrogen bonding, and shows limited solubility in nonpolar solvents. For drug development professionals and researchers, a precise understanding of its solubility in relevant solvent systems is not merely academic but a practical necessity for successful experimental design, from chemical synthesis to biological evaluation. When quantitative data is unavailable, the theoretical principles outlined, combined with the robust experimental protocol provided, offer a clear path to determining the solubility of this versatile compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11505, 4-Methylbenzyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Hansen, C. M. (n.d.). HSP for Beginners - Hansen Solubility Parameters. Retrieved from [Link]

-

MDPI. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7738, 4-Methoxybenzyl alcohol. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

American Association for Clinical Chemistry. (2023). Drug Development Through the Prism of Biomarkers: Current State and Future Outlook. Retrieved from [Link]

-

Stereoelectronics. (2021). Drug design principles. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. stereoelectronics.org [stereoelectronics.org]

- 4. 4-Methylbenzyl alcohol | C8H10O | CID 11505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 7. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Mercaptobenzyl alcohol: Melting and Boiling Point Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 4-Mercaptobenzyl alcohol. It delves into the theoretical underpinnings of these fundamental physical properties, exploring the roles of intermolecular forces with a particular focus on the contributions of the hydroxyl and thiol functional groups. This document also presents a comparative analysis with structurally related molecules to provide a broader context for understanding its physicochemical behavior. Detailed, field-proven experimental protocols for the accurate determination of melting and boiling points are provided to ensure scientific integrity and reproducibility in a laboratory setting.

Introduction

This compound (C₇H₈OS, CAS No: 53339-53-0) is a bifunctional organic molecule featuring both a hydroxyl (-OH) and a thiol (-SH) group attached to a benzyl scaffold. This unique structure imparts a range of chemical properties that are of significant interest in various fields, including materials science and drug development. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its synthesis, purification, handling, and application. This guide serves as a detailed resource for researchers, providing both theoretical insights and practical methodologies for the accurate characterization of this compound.

Physicochemical Properties of this compound

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. In the case of this compound, these forces are a composite of hydrogen bonding, dipole-dipole interactions, and van der Waals dispersion forces.

Melting Point

The experimentally reported melting point of this compound varies slightly between sources, with values of 46 °C and 52-54 °C being documented.[1][2] This variation can be attributed to differences in the purity of the samples analyzed. Pure crystalline solids typically exhibit a sharp melting point, while impurities can lead to a depression and broadening of the melting range.

Boiling Point

Theoretical Framework: The Influence of Intermolecular Forces

The melting and boiling points of this compound are primarily governed by a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of both a hydroxyl and a thiol group, along with the aromatic ring, creates a complex interplay of these forces.

Hydrogen Bonding: A Tale of Two Functional Groups

The most significant contributor to the relatively high boiling point of this compound is hydrogen bonding. However, the hydroxyl and thiol groups exhibit markedly different hydrogen bonding capabilities.

-

Hydroxyl Group (-OH): The oxygen atom is highly electronegative, leading to a significant polarization of the O-H bond. This creates a strong dipole, allowing for potent hydrogen bonding between molecules.[1][3][4] Alcohols, consequently, have notably higher boiling points compared to alkanes of similar molecular weight.[4][5]

-

Thiol Group (-SH): Sulfur is less electronegative than oxygen. As a result, the S-H bond is less polarized, and the hydrogen bonding in thiols is significantly weaker than in alcohols.[6][7][8][9] This is evident when comparing the boiling points of H₂O (100 °C) and H₂S (-60 °C).[6]

Therefore, while the thiol group contributes to the overall polarity of the molecule, its direct contribution to hydrogen bonding is minor compared to the hydroxyl group.

Van der Waals Forces and the Aromatic Ring

The benzene ring in this compound contributes to its intermolecular attractions through van der Waals dispersion forces.[2][10][11][12][13] These forces arise from temporary fluctuations in electron density and increase with the size and surface area of the molecule. The planar structure of the aromatic ring allows for efficient packing in the solid state, which can influence the melting point.

Comparative Analysis with Related Compounds

To further elucidate the structure-property relationships, it is insightful to compare the physical properties of this compound with those of related molecules.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Key Intermolecular Forces |

| This compound | 46 / 52-54 | 277.7 (Predicted) | Strong H-bonding (-OH) , Weak H-bonding (-SH), Dipole-Dipole, Van der Waals | |

| 2-Mercaptobenzyl alcohol | 31-32 | 276.5 | Strong H-bonding (-OH), Weak H-bonding (-SH), Dipole-Dipole, Van der Waals | |

| 4-Methylbenzyl alcohol | 59-61 | 217 | Strong H-bonding (-OH), Dipole-Dipole, Van der Waals | |

| 4-Hydroxybenzyl alcohol | 114-122 | 252 | Very Strong H-bonding (2x -OH) , Dipole-Dipole, Van der Waals | |

| Benzyl alcohol | -15.2 | 205.3 | Strong H-bonding (-OH), Dipole-Dipole, Van der Waals |

Data sourced from various chemical suppliers and databases.

This comparison highlights the profound effect of the hydroxyl group on elevating the boiling point due to its strong hydrogen bonding capabilities. The presence of a second strong hydrogen-bonding group in 4-hydroxybenzyl alcohol results in a significantly higher melting point.

Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is a cornerstone of chemical characterization. The following protocols are based on established and reliable methodologies.

Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Protocol:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

-

Packing the Sample: Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

Measurement with Thiele Tube:

-

Attach the capillary tube to a thermometer using a small rubber band or a piece of tubing. The sample should be level with the thermometer bulb.

-

Fill the Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level above the side arm.

-

Clamp the Thiele tube and immerse the thermometer and capillary tube in the oil.

-

Gently heat the side arm of the Thiele tube with a microburner. The convection currents will ensure uniform heating.

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

-

-

Measurement with Digital Apparatus:

-

Insert the loaded capillary tube into the sample holder of the digital melting point apparatus.

-

Set the heating rate. A rapid heating rate can be used for a preliminary determination, followed by a slower rate (1-2 °C/min) for an accurate measurement.

-

Observe the sample through the magnified viewing window.

-

Record the temperatures at the onset and completion of melting as displayed by the instrument.

-

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., Thiele tube with heating oil or a beaker of water/oil on a hot plate)

-

Rubber band or wire for attachment

Protocol:

-

Sample Preparation: Place a small amount (a few drops) of liquid this compound into the small test tube.

-

Capillary Insertion: Place the sealed-end capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath.

-

Observation: As the liquid is heated, the air trapped in the capillary tube will expand and escape as a slow stream of bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[8][14][15]

Diagram: Boiling Point Determination Logic

Caption: Logical Flow for Boiling Point Measurement.

Conclusion

The melting and boiling points of this compound are a direct reflection of its molecular structure and the interplay of intermolecular forces. The prominent hydroxyl group is the primary determinant of its high boiling point through strong hydrogen bonding, while the thiol group plays a lesser role in this regard. Van der Waals forces, originating from the aromatic ring, also contribute to the overall intermolecular attractions. The provided experimental protocols offer robust and reliable methods for the empirical determination of these critical physicochemical parameters, ensuring data integrity for research and development applications.

References

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

-

BYJU'S. (n.d.). Properties of Thiol. Retrieved from [Link]

-

Jeplerts' Blog. (2008, December 21). Analytical Chemistry Experiment: Determination of the Boiling Point of Wine. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 21). 6: Alcohols, Phenols, Ethers, and Thiols. Retrieved from [Link]

-

Wikipedia. (n.d.). Van der Waals force. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

-

YouTube. (2025, December 21). How Do Hydroxyl Groups Affect Molecular Boiling Points?. Retrieved from [Link] [Note: A placeholder URL is used as the original may not be stable. The content is based on general chemical principles discussed in such videos.]

-

ibacon GmbH. (n.d.). EU A.2: Boiling temperature. Retrieved from [Link]

-

Pianeta Chimica. (n.d.). Alcohols and Thiols. Retrieved from [Link]

-

Britannica. (2025, December 16). Van der Waals forces. Retrieved from [Link]

-

Journal of Chemical Education. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Retrieved from [Link]

-

Britannica. (2026, January 2). Alcohol - Boiling Point, Solubility, Flammability. Retrieved from [Link]

-

The Journal of Chemical Physics. (n.d.). Weak binding between two aromatic rings: Feeling the van der Waals attraction by quantum Monte Carlo methods. Retrieved from [Link]

-

Student Academic Success. (n.d.). Properties and Trends of Organic Compounds. Retrieved from [Link]

- Mack, E. (1937). Remarks on Molecular Structure and van der Waals Forces. Journal of Physical Chemistry, 41(2), 221-232.

-

Kaplan MCAT Prep. (2019, September 13). Organic Chem Review: Ranking the Boiling Point of Alcohols. Retrieved from [Link] [Note: A placeholder URL is used as the original may not be stable. The content is based on general chemical principles discussed in such videos.]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Van Der Waals Forces- Weak Intermolecular Force of Attraction in Chemical species. [allen.in]

- 3. youtube.com [youtube.com]

- 4. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. Chapter 9 Notes [web.pdx.edu]

- 9. Thiol - Wikipedia [en.wikipedia.org]

- 10. Van der Waals force - Wikipedia [en.wikipedia.org]

- 11. Van der Waals forces | Intermolecular Interactions & Applications | Britannica [britannica.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

safety and handling of 4-Mercaptobenzyl alcohol

An In-depth Technical Guide to the Safety and Handling of 4-Mercaptobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound of significant interest in the fields of organic synthesis, materials science, and drug development. Its unique structure, incorporating both a nucleophilic thiol group and a versatile benzyl alcohol moiety, allows it to serve as a valuable building block and linker in a variety of chemical transformations. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and key applications of this compound, with a focus on empowering researchers to utilize this reagent both safely and effectively.

Chemical Identity and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (4-Mercaptophenyl)methanol, 4-(Hydroxymethyl)thiophenol |

| CAS Number | 53339-53-0[1] |

| Molecular Formula | C₇H₈OS[1] |

| Molecular Weight | 140.2 g/mol [1] |

| Appearance | White to light yellow solid[1] |

| Melting Point | 52-54 °C[1] |

| Boiling Point | 277.7 ± 15.0 °C (Predicted)[1] |

| Density | 1.210 ± 0.06 g/cm³ (Predicted)[1] |

| Solubility | Slightly soluble in chloroform and methanol[1] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous and requires careful handling to mitigate potential risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[1][2] |

| Acute Toxicity, Inhalation | Category 4[2] |

| Skin Corrosion/Irritation | Category 2[1] |

| Serious Eye Damage/Eye Irritation | Category 2A[1][2] |

| Skin Sensitization | Sub-category 1B[2] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation)[1] |

Hazard Statements (H-phrases):

-

H302 + H332: Harmful if swallowed or if inhaled.[2]

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[2]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements (P-phrases) - Prevention:

-

P270: Do not eat, drink or smoke when using this product.[1][2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P272: Contaminated work clothing must not be allowed out of the workplace.[2][3]

-

P280: Wear protective gloves/ eye protection/ face protection.[1][2][3]

Emergency Procedures

First-Aid Measures

-

Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1][2] Rinse mouth.[1][2] Do not induce vomiting.

-

Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing.[4] Call a POISON CENTER or doctor if you feel unwell.[4] If breathing is difficult, give oxygen.[5]

-

Skin Contact: If on skin, wash with plenty of soap and water.[1][3] If skin irritation or rash occurs, get medical advice/attention.[1][3] Take off contaminated clothing and wash it before reuse.[1][3]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards Arising from the Chemical: In a fire, toxic fumes may be emitted.[7]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as required.[8] Ensure adequate ventilation.[8]

-

Environmental Precautions: Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[5]

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[5] Avoid breathing dust, vapor, mist, or gas.[5] Use only in a chemical fume hood.[5]

-

Storage: Store in a cool, well-ventilated area.[7] Keep the container tightly closed.[7] It is recommended to store under an inert atmosphere, such as nitrogen, and at refrigerated temperatures (2-8°C).[1][5] This compound readily dimerizes, so proper storage is crucial to maintain its integrity.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[5]

Applications in Organic Synthesis and Drug Development

The dual functionality of this compound makes it a versatile reagent. The thiol group can act as a potent nucleophile, while the benzyl alcohol can be derivatized or used as a leaving group.

Synthesis of Thioethers

This compound is an excellent precursor for the synthesis of thioethers. The thiol group can be deprotonated with a mild base to form a thiolate, which then undergoes nucleophilic substitution with an alkyl halide.

Representative Protocol for Thioether Synthesis:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DMF or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 eq) or sodium hydride (NaH) (1.1 eq), to the solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the thiolate.

-

Nucleophilic Substitution: Add the desired alkyl halide (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically heated to 50-80 °C to expedite the conversion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Role as a Self-Immolative Linker in Drug Delivery

In the realm of drug development, particularly in the design of antibody-drug conjugates (ADCs), self-immolative linkers are crucial for the controlled release of cytotoxic payloads.[8] While p-aminobenzyl alcohol (PAB) is a more commonly cited example, the fundamental chemistry of this compound lends itself to similar applications.[8] The benzyl alcohol moiety can be attached to a drug molecule, while the thiol group can be linked to a targeting moiety (such as an antibody) via a cleavable bond. Once the targeting moiety reaches its destination and the cleavable bond is broken, a cascade of electronic rearrangements can lead to the release of the active drug.

Stability and Reactivity

-

Chemical Stability: this compound is stable under recommended storage conditions. However, it is prone to dimerization through the formation of a disulfide bond, especially in the presence of air or oxidizing agents.[1]

-

Reactivity: The thiol group is a strong nucleophile and is susceptible to oxidation. The benzyl alcohol can undergo reactions typical of primary alcohols, such as esterification and etherification.

-

Incompatible Materials: Strong oxidizing agents.[8]

Toxicological Information

-

Acute Toxicity: Harmful if swallowed or inhaled.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2]

-

Additional Information: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[9]

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.[1]

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis and drug development. A thorough understanding of its hazards and adherence to strict safety protocols are paramount for its safe and effective use in the laboratory. By following the guidelines outlined in this technical guide, researchers can confidently and responsibly leverage the unique chemical properties of this compound to advance their scientific endeavors.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl alcohol. Retrieved from [Link]

- Anonymous. (n.d.). Safety Data Sheet E-2012A.

-

Columbus Chemical. (2021, August 2). Benzyl Alcohol Safety Data Sheet. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 6. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]

- 7. orb.binghamton.edu [orb.binghamton.edu]

- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative assessment of preloaded 4-alkoxybenzyl alcohol resins for solid-phase peptide syntheses by 1D and 2D HR-MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Mercaptobenzyl alcohol material safety data sheet (MSDS)

An In-depth Technical Guide to 4-Mercaptobenzyl Alcohol for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive, experience-driven understanding of this compound beyond the scope of a standard Material Safety Data Sheet (MSDS). The focus here is on the practical application of safety protocols, grounded in the chemical nature of the compound and supported by authoritative data. Every recommendation is intended to build a self-validating system of safety and experimental integrity for professionals in the field.

Core Chemical Identity and Physicochemical Properties